Cas no 2034553-06-3 (2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide)

2-(Oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide is a fluorinated acetamide derivative featuring a tetrahydrofuran (oxolane) moiety. This compound is of interest in synthetic and medicinal chemistry due to its structural hybrid of a polar heterocycle and a trifluoroethyl group, which can enhance binding affinity and metabolic stability. The oxolane ring contributes to conformational flexibility, while the trifluoroethyl group introduces electron-withdrawing properties, potentially improving bioavailability. Its applications include serving as an intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The compound’s well-defined reactivity profile allows for selective functionalization, making it a versatile building block in organic synthesis.
2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide structure
2034553-06-3 structure
Product Name:2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide
CAS No:2034553-06-3
MF:C8H12F3NO2
MW:211.181592941284
CID:5338916
Update Time:2025-05-21

2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(tetrahydrofuran-2-yl)-N-(2,2,2-trifluoroethyl)acetamide
    • 2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide
    • Inchi: 1S/C8H12F3NO2/c9-8(10,11)5-12-7(13)4-6-2-1-3-14-6/h6H,1-5H2,(H,12,13)
    • InChI Key: PTGIEKNKIHTYOQ-UHFFFAOYSA-N
    • SMILES: FC(CNC(CC1CCCO1)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 205
  • XLogP3: 1
  • Topological Polar Surface Area: 38.3

2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide Pricemore >>

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Additional information on 2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide

Introduction to 2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide (CAS No. 2034553-06-3)

The compound 2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide, with the CAS registry number 2034553-06-3, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of acetamides, which are widely used in pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound is characterized by an acetamide group attached to a trifluoroethyl moiety and an oxolane (tetrahydrofuran) ring. These structural features contribute to its stability, solubility, and reactivity, making it a valuable molecule for both academic research and industrial applications.

Recent studies have highlighted the importance of oxolane-containing compounds in drug delivery systems. The oxolane ring in this compound provides a unique environment that can enhance the bioavailability of drugs by improving their solubility and permeability. For instance, researchers have explored the use of this compound as a carrier in targeted drug delivery systems, where its ability to encapsulate hydrophobic drugs has shown promising results. This application is particularly relevant in the development of anticancer therapies, where precise drug delivery is crucial for minimizing side effects.

In addition to its role in drug delivery, 2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide has been investigated for its potential as a building block in organic synthesis. The trifluoroethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity of the molecule in various reactions. Recent advancements in catalytic asymmetric synthesis have demonstrated the utility of this compound in constructing complex molecular architectures with high enantioselectivity. Such findings underscore its importance in the development of novel pharmaceutical agents and fine chemicals.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. One notable approach reported in recent literature involves the coupling of an appropriately substituted oxolane derivative with an acetyl chloride derivative under specific conditions. This method not only ensures high yields but also allows for functional group compatibility, which is essential for subsequent modifications. The ability to synthesize this compound efficiently has been a key factor in its increasing popularity among researchers.

Another area where this compound has shown potential is in materials science. The combination of an oxolane ring and a trifluoroethyl group provides unique physical properties that can be exploited in the development of advanced polymers and coatings. For example, studies have demonstrated that polymers incorporating this compound exhibit enhanced thermal stability and mechanical strength compared to traditional materials. These properties make them suitable for applications in high-performance electronics and aerospace industries.

In conclusion, 2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide (CAS No. 2034553-06-3) is a multifaceted compound with diverse applications across various scientific domains. Its structural features make it an invaluable tool for researchers working on drug delivery systems, organic synthesis, and materials science. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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